molecular formula C14H18N6O2S B4462428 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine

6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine

Cat. No. B4462428
M. Wt: 334.40 g/mol
InChI Key: RIMDVFXCJWARLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MP-10 has been studied for its ability to inhibit certain enzymes and receptors, which may have implications for the treatment of various diseases. In

Scientific Research Applications

6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been studied for its potential therapeutic properties in several areas of research. One area of research is cancer treatment, as 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to inhibit the activity of certain enzymes and receptors that are involved in the growth and spread of cancer cells. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it may have a protective effect on brain cells.

Mechanism of Action

The mechanism of action of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine involves its ability to inhibit the activity of certain enzymes and receptors. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling in the brain. By inhibiting the activity of PDE10A, 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine may have implications for the treatment of certain neurological disorders, such as schizophrenia and Huntington's disease.
Biochemical and Physiological Effects
6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine can inhibit the activity of PDE10A with high selectivity and potency. In animal studies, 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has been shown to have a protective effect on brain cells and to improve cognitive function. 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine has also been shown to inhibit the growth and spread of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine in lab experiments is its high selectivity and potency for inhibiting PDE10A. This allows researchers to study the specific effects of PDE10A inhibition without the potential confounding effects of other enzymes or receptors. However, one limitation of using 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine in lab experiments is its limited solubility, which may make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine. One area of research is the development of more efficient synthesis methods for 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine and related compounds. Another area of research is the exploration of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine's potential therapeutic properties in other areas, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 6-[4-(methylsulfonyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine and its potential side effects.

properties

IUPAC Name

6-(4-methylsulfonylpiperazin-1-yl)-N-pyridin-4-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-23(21,22)20-10-8-19(9-11-20)14-3-2-13(17-18-14)16-12-4-6-15-7-5-12/h2-7H,8-11H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMDVFXCJWARLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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